molecular formula C21H27NO2 B8497340 Ethyl 4-[(6-phenylhexyl)amino]benzoate CAS No. 61440-49-1

Ethyl 4-[(6-phenylhexyl)amino]benzoate

Cat. No.: B8497340
CAS No.: 61440-49-1
M. Wt: 325.4 g/mol
InChI Key: NAWHCWOOMMXOSA-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-phenylhexyl)amino]benzoate is a benzoate ester derivative featuring a 6-phenylhexylamino substituent at the para position of the benzene ring. The compound’s core structure—ethyl 4-aminobenzoate—is a common scaffold in medicinal chemistry, often modified to enhance biological activity or physicochemical properties . The 6-phenylhexyl chain introduces significant lipophilicity, which may influence membrane permeability and receptor binding compared to shorter-chain analogues .

Properties

CAS No.

61440-49-1

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 4-(6-phenylhexylamino)benzoate

InChI

InChI=1S/C21H27NO2/c1-2-24-21(23)19-13-15-20(16-14-19)22-17-9-4-3-6-10-18-11-7-5-8-12-18/h5,7-8,11-16,22H,2-4,6,9-10,17H2,1H3

InChI Key

NAWHCWOOMMXOSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCCCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 4-aminobenzoate Derivatives
Compound Name Substituent Group Molecular Formula Key Biological Activity References
Ethyl 4-[(6-phenylhexyl)amino]benzoate 6-Phenylhexylamino C21H27NO2 Inferred: Potential chemopreventive agent
I-6230 4-(Pyridazin-3-yl)phenethylamino C21H22N4O2 Not specified (structural analogue)
I-6232 4-(6-Methylpyridazin-3-yl)phenethylamino C22H24N4O2 Not specified
Ethyl 4-((4-Iodobenzyl)amino)benzoate 4-Iodobenzylamino C16H16INO2 Crystallographic characterization
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-Bromophenylacetyl amino C17H16BrNO3 No activity reported (commercial compound)
6-Phenylhexyl isothiocyanate (PHITC) 6-Phenylhexyl isothiocyanate C13H17NS Potent inhibitor of NNK-induced lung tumors
Key Observations:

Chain Length and Lipophilicity: The 6-phenylhexyl chain in this compound confers greater lipophilicity than shorter-chain analogues like phenethylamino (I-6230) or benzylamino (). This aligns with studies showing that longer alkyl chains in arylalkyl isothiocyanates (e.g., PHITC) enhance chemopreventive potency by improving membrane penetration or enzyme inhibition . In contrast, shorter chains (e.g., phenethyl in I-6230) may reduce bioavailability due to decreased hydrophobicity.

Heterocyclic substituents (e.g., pyridazinyl in I-6230) introduce hydrogen-bonding or π-π stacking interactions, which could enhance receptor affinity .

Functional Group Differences :

  • Replacing the isothiocyanate group in PHITC with a benzoate ester (as in the target compound) shifts the compound’s reactivity. Isothiocyanates form conjugates with glutathione, aiding detoxification , whereas benzoate esters may act as prodrugs, requiring enzymatic hydrolysis for activation.

Physicochemical Properties

Table 2: Solubility and Stability Comparison
Compound Name Water Solubility Organic Solubility Stability Notes References
This compound Low (predicted) High in chloroform, DMSO Likely stable under neutral conditions -
Ethyl 4-((4-Iodobenzyl)amino)benzoate Insoluble Soluble in DMSO, acetone Crystalline structure confirmed
Ethoxylated ethyl-4-aminobenzoate High Low in ethanol Hydrolytically stable; >99% pure
Key Observations:
  • The 6-phenylhexyl chain in the target compound likely reduces water solubility compared to ethoxylated derivatives () due to increased hydrophobicity.
  • Crystallinity, as seen in , may enhance stability but complicate formulation for biological applications.

Chemopreventive and Pharmacological Potential

  • PHITC (6-phenylhexyl isothiocyanate): At 0.2 µmol/day, PHITC reduced NNK-induced lung tumor multiplicity by 85% in mice, outperforming shorter-chain isothiocyanates . This suggests that this compound, with a similar chain length, might share mechanistic pathways but require structural optimization for comparable efficacy.

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